molecular formula C42H44O10Pd B1284291 Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) CAS No. 811862-77-8

Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)

Cat. No. B1284291
M. Wt: 815.2 g/mol
InChI Key: RTGAJOPJZJDWAX-XVGSOSPHSA-N
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Description

The compound of interest, Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0), is a palladium-based complex that is not directly mentioned in the provided papers. However, the papers do discuss various palladium complexes with different ligands, which can provide insights into the general behavior and characteristics of palladium complexes. For instance, palladium complexes with discotic mesomorphism and unique chromism have been synthesized and characterized, showing enantiotropic discophase and thermochromism . Other studies have reported on palladium complexes as catalysts for various coupling reactions, demonstrating their utility in organic synthesis .

Synthesis Analysis

The synthesis of palladium complexes often involves the reaction of palladium salts with ligands under specific conditions. For example, palladium complexes with dialkoxyphenyl ethanedione dioximato ligands were synthesized and characterized, with the alkyl chain length affecting the mesomorphic properties . Similarly, palladium complexes with triazolylidene ligands were synthesized and shown to be excellent catalysts for Suzuki–Miyaura coupling reactions . These examples suggest that the synthesis of Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) would likely involve the reaction of a palladium precursor with the appropriate dibenzylideneacetone ligand.

Molecular Structure Analysis

The molecular structure of palladium complexes is crucial for their reactivity and properties. The crystal structure of a palladium complex with triazolylidene ligands revealed a distorted square-planar geometry, which is common for palladium(II) complexes . Another study reported the crystal structure of a palladium complex with a distorted square-planar geometry around the palladium ion . These findings suggest that the Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) complex would also exhibit a geometry that influences its reactivity and interactions.

Chemical Reactions Analysis

Palladium complexes are known for their catalytic abilities in various chemical reactions. For instance, palladium complexes have been used as catalysts for alkoxycarbonylation and aminocarbonylation reactions , as well as for Suzuki, Heck, Sonogashira, and cyanation reactions . The reactivity of palladium complexes with quinones has also been explored, leading to the formation of new organopalladium complexes . These studies demonstrate the versatility of palladium complexes in facilitating a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of palladium complexes are influenced by their ligands and molecular structure. For example, the thermochromism and solvatochromism of palladium complexes with dialkoxyphenyl ethanedione dioximato ligands were observed, indicating their responsiveness to temperature and solvent changes . The thermal decomposition properties of a palladium complex with tetramethyl heptanedionate ligands were studied, showing complete volatilization at 295°C . These properties are important for the practical applications of palladium complexes in various fields, including materials science and catalysis.

Scientific Research Applications

1. Catalysis in Organic Synthesis

Pd(dba)2 has been extensively used in catalysis, particularly in organic synthesis. For instance, it effectively catalyzes the reaction of alkenes and formate esters to yield linear carboxylic esters (Lin & Alper, 1989). Similarly, it is involved in the formation of palladacyclopentadienes, which are important in the catalytic cyclo-cotrimerization of various alkynes (Dieck, Munz, & Müller, 1990).

2. Formation of Organometallic Complexes

The chemistry of Pd(dba)2 complexes is rich and diverse. For example, its reactions with quinones have been studied, leading to the formation of various organopalladium complexes (Ukai, Kawazura, Ishii, Bonnet, & Ibers, 1974). It also facilitates the formation of allylgermanes through catalytic reactions with allylic halides (Ono, Ishizuka, & Nakano, 1999).

3. Synthesis of Nanoparticles and Polymers

Pd(dba)2 is instrumental in the synthesis of palladium nanoparticles. These nanoparticles have been used as efficient catalysts for Suzuki cross-couplings and Heck reactions (Moreno-Mañas, Pleixats, & Villarroya, 2001). Moreover, it catalyzes the polyaddition of bifunctional vinyloxiranes with dicarbonyl compounds, leading to the synthesis of polymers containing hydroxy and carbonyl groups (Koizumi, Sakamoto, Gondo, & Endo, 2002).

4. Structural Studies and Characterization

Pd(dba)2 has been a subject of interest in structural chemistry. For example, the synthesis and molecular structure of octanuclear palladium clusters involving Pd(dba)2 have been determined (Bochmann, Hawkins, Hursthouse, & Short, 1987). Similarly, the crystal structure of palladium(II) binuclear complexes containing certain ligands has been explored (Matesanz, Mosa, García, Pastor, & Souza, 2004).

5. Development of Novel Chemical Reactions

Pd(dba)2 is also pivotal in the development of new chemical reactions. For example, it has been used in allylic alkylation reactions to form specific benzoimidazole derivatives (Petrushkina & Polonik, 1999), and in the selective arylation of heterocycles (Nandurkar, Bhanushali, Bhor, & Bhanage, 2008).

Safety And Hazards

Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

(1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H22O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*5-14H,1-4H3;/b2*7-5+,8-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGAJOPJZJDWAX-XVGSOSPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44O10Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584705
Record name (1E,4E)-1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one--palladium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)

CAS RN

811862-77-8
Record name (1E,4E)-1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one--palladium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HK Wagner, N Ansmann, T Gentner, H Wadepohl… - …, 2021 - ACS Publications
The 2,2′-bis(diisopropylphosphino)tolane 1 was reacted with various palladium precursors to afford a surprisingly diverse array of palladium(II) and palladium(I) complexes. The …
Number of citations: 6 pubs.acs.org
FTEE SI, FTEE SI, AC SI - 2008 - stoltz2.caltech.edu
Materials and Methods. Unless otherwise stated, reactions were performed in flamedried glassware under an argon atmosphere using dry, deoxygenated solvents. Solvents were dried …
Number of citations: 2 www.stoltz2.caltech.edu
DE White, IC Stewart, BA Seashore-Ludlow… - Tetrahedron, 2010 - Elsevier
Described in this report is an enantioselective route toward the chamigrene natural product family. The key disconnections in our synthetic approach include sequential enantioselective …
Number of citations: 52 www.sciencedirect.com
X An, Y Wu - The Journal of Organic Chemistry, 2021 - ACS Publications
(+)-Panamonon B was synthesized with the key quaternary center (of a predefined absolute configuration) installed using Stoltz asymmetric allylation. The C-5 ketone functionality and …
Number of citations: 1 pubs.acs.org
C Oxazoline, T Salts - Citeseer
Number of citations: 0

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